molecular formula C12H22O14S B561719 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose CAS No. 159358-51-7

4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose

Cat. No. B561719
CAS RN: 159358-51-7
M. Wt: 422.354
InChI Key: ZMPFTLRVVIHHOO-YAEJXKJKSA-N
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Description

“4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose” is a chemical compound . It is also known as Benzyl 4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranoside .


Molecular Structure Analysis

The molecular formula of “4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose” is C19H29NaO14S . The structure of this compound includes a glucopyranose ring, a galactopyranosyl group, and a sulfo group .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O14S/c13-1-3-5(15)10(26-27(20,21)22)8(18)12(24-3)25-9-4(2-14)23-11(19)7(17)6(9)16/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6-,7-,8-,9-,10+,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPFTLRVVIHHOO-YAEJXKJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857915
Record name 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159358-51-7
Record name 4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Reactant of Route 2
4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Reactant of Route 3
4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Reactant of Route 4
4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Reactant of Route 5
4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose
Reactant of Route 6
4-O-(3-O-Sulfo-beta-D-galactopyranosyl)-D-glucopyranose

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